

Application Notes and Protocols for In Vivo Xenograft Models in PU141 Studies

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Compound of Interest

Compound Name: PU141

Cat. No.: B610336

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Introduction

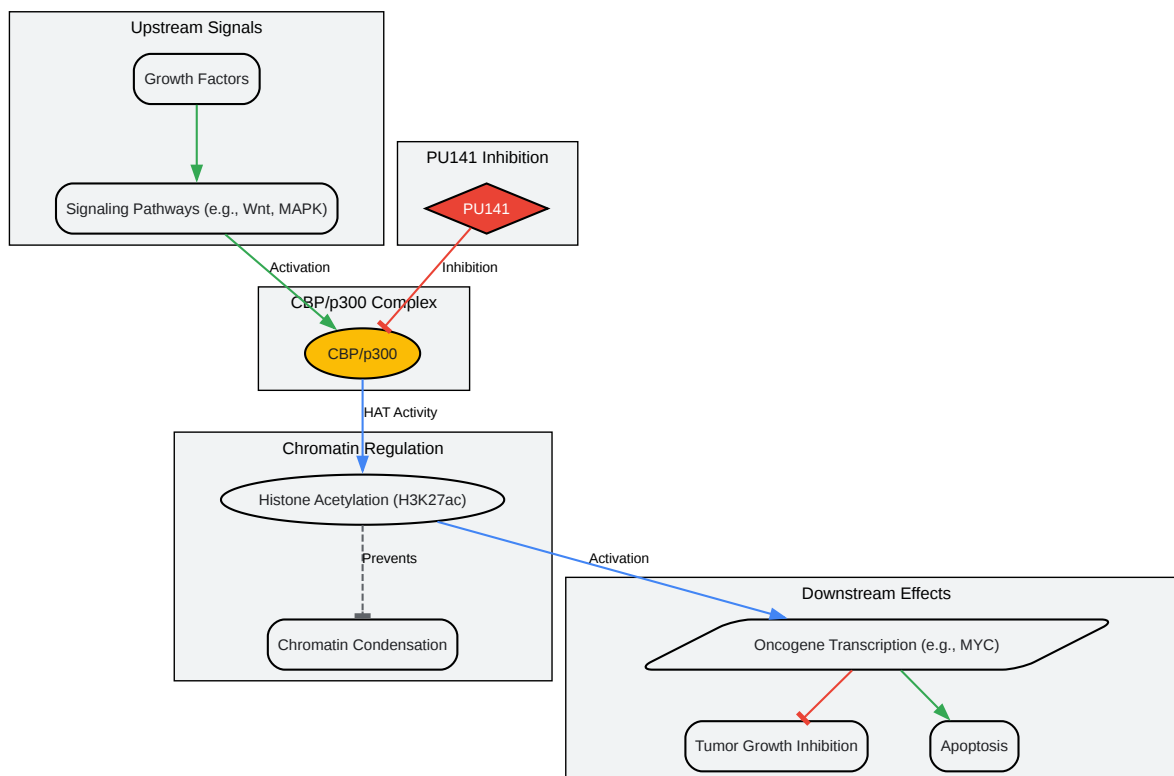
PU141 is a selective inhibitor of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300. These enzymes play a critical role in the regulation of gene expression by acetylating histone and non-histone proteins, thereby influencing chromatin structure and the recruitment of transcriptional machinery. In various cancers, the dysregulation of CBP/p300 activity has been implicated in driving oncogenic gene expression programs. **PU141** offers a promising therapeutic strategy by targeting this pathway. This document provides detailed application notes and protocols for utilizing in vivo xenograft models to evaluate the anti-cancer efficacy of **PU141**, with a specific focus on neuroblastoma.

Mechanism of Action of PU141

PU141 selectively inhibits the catalytic HAT activity of CBP and p300. This inhibition leads to a global decrease in histone acetylation, particularly at lysine 27 of histone H3 (H3K27ac), a key marker of active enhancers and promoters. The reduction in histone acetylation results in a more condensed chromatin state, leading to the transcriptional repression of CBP/p300 target genes.^[1] Among these targets are critical oncogenes such as MYC, which are frequently overexpressed in cancers like neuroblastoma and contribute to tumor cell proliferation and survival. By downregulating the expression of these oncogenes, **PU141** can inhibit cancer cell growth.^{[2][3]}

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway affected by **PU141**.



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Caption: **PU141** inhibits CBP/p300, leading to reduced histone acetylation and downregulation of oncogenic transcription.

Experimental Protocols

Cell Line and Culture

- Cell Line: SK-N-SH (human neuroblastoma cell line).
- Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 1% penicillin-streptomycin.

- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

Animal Model

- Animal Strain: NMRI (nu/nu) nude mice, 6-8 weeks old.
- Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
- Housing: House mice in sterile, filter-topped cages with access to autoclaved food and water ad libitum. Maintain a 12-hour light/dark cycle.

Xenograft Implantation

- Cell Preparation: Harvest SK-N-SH cells during the logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel (1:1 ratio) to a final concentration of 5×10^6 cells per 100 μ L.
- Implantation: Subcutaneously inject 100 μ L of the cell suspension into the right flank of each mouse using a 27-gauge needle.
- Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers twice a week. Calculate tumor volume using the formula: $V = (\text{length} \times \text{width}^2) / 2$.

PU141 Formulation and Administration

- Formulation: Solubilize **PU141** in a vehicle of 10% Tween-80 in sterile saline.
- Administration Route: Intraperitoneal (i.p.) injection.
- Dosage and Schedule: Based on preclinical studies, a weekly administration schedule has been utilized. The specific dosage from the key study by Gajer et al. (2015) is not publicly available in the abstracts; therefore, a dose-finding study is recommended. A starting point could be in the range of 10-50 mg/kg, administered once per week.

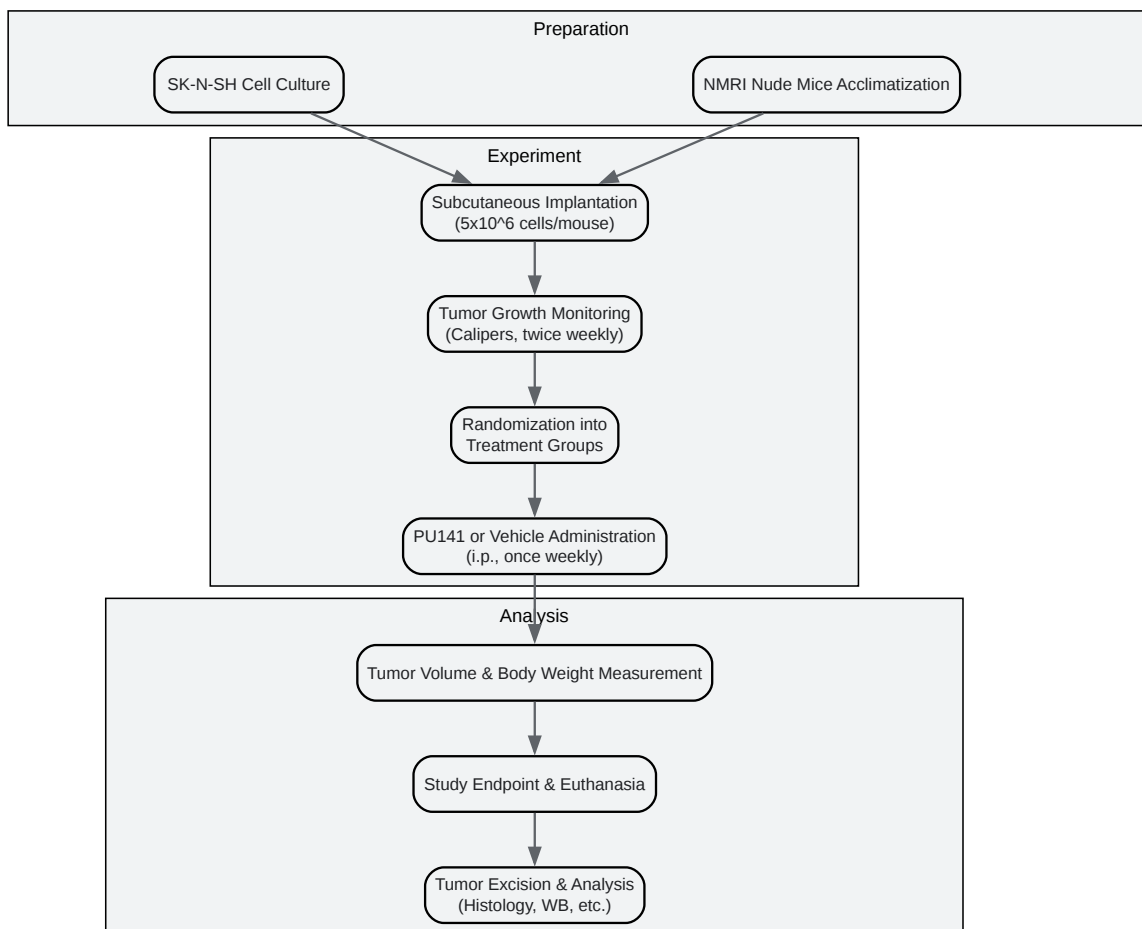
- Control Group: Administer the vehicle (10% Tween-80 in saline) to the control group following the same schedule.

Efficacy Evaluation

- Tumor Growth Inhibition: Continue treatment and tumor monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³).
- Body Weight: Monitor the body weight of the mice twice a week as an indicator of toxicity.
- Euthanasia and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histology, western blotting, RNA sequencing).

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for a **PU141** in vivo xenograft study.



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Caption: Workflow for a typical **PU141** in vivo xenograft study, from preparation to analysis.

Data Presentation

Quantitative data from in vivo xenograft studies should be summarized in clear and concise tables for easy comparison between treatment and control groups.

Table 1: Summary of In Vivo Xenograft Study Parameters for **PU141**

Parameter	Description
Compound	PU141
Cancer Type	Neuroblastoma
Cell Line	SK-N-SH
Animal Model	NMRI (nu/nu) nude mice
Xenograft Type	Subcutaneous
Number of Cells Injected	5 x 10 ⁶
Treatment Groups	Control (Vehicle), PU141
Vehicle	10% Tween-80 in saline
Route of Administration	Intraperitoneal (i.p.)
Dosing Schedule	Once per week
Dosage	Dose-finding study recommended (e.g., 10-50 mg/kg)
Primary Endpoint	Tumor Growth Inhibition
Secondary Endpoints	Body Weight Changes, Tumor Weight at Endpoint

Table 2: Example of Tumor Growth Inhibition Data Presentation

Treatment Group	Number of Animals	Mean Tumor Volume (Day X) (mm ³ ± SEM)	Percent Tumor Growth Inhibition (%)	p-value
Control (Vehicle)	8	1200 ± 150	-	-
PU141 (X mg/kg)	8	450 ± 80	62.5	<0.05

Note: The data in Table 2 is illustrative. Actual data should be collected and analyzed statistically.

Conclusion

The use of in vivo xenograft models is a critical step in the preclinical evaluation of novel anti-cancer agents like **PU141**. The protocols and guidelines presented here provide a framework for conducting robust and reproducible studies to assess the efficacy of **PU141** in a neuroblastoma model. Careful attention to experimental design, including appropriate controls, dosing, and data analysis, will be essential for generating high-quality data to support further development of this promising therapeutic agent.

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